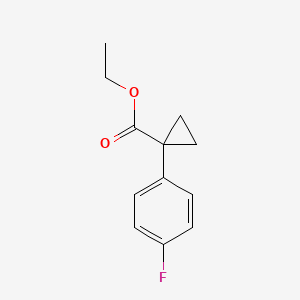

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Description

Properties

IUPAC Name |

ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO2/c1-2-15-11(14)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSEBLFOXTYFEQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682185 | |

| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261956-33-5 | |

| Record name | Ethyl 1-(4-fluorophenyl)cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

This technical guide provides an in-depth exploration of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key building block in modern medicinal chemistry. With the CAS Number 1261956-33-5, this compound is of significant interest to researchers, scientists, and professionals in drug development. This document will delve into its synthesis, physicochemical properties, applications, and safety considerations, offering field-proven insights and practical methodologies.

Introduction: The Significance of the Cyclopropane Motif in Drug Discovery

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a three-dimensional character to molecules, which can lead to enhanced metabolic stability, improved binding potency to biological targets, and novel pharmacological profiles. This compound combines this valuable cyclopropane core with a 4-fluorophenyl group, a common substituent in many pharmaceuticals due to its ability to modulate metabolic stability and binding affinity, and an ethyl ester handle for further chemical elaboration. This strategic combination of functionalities makes it a versatile intermediate in the synthesis of complex pharmaceutical agents.

Synthesis and Mechanistic Insights

A logical synthetic pathway would involve the reaction of a suitable styrene precursor with an ethyl diazoacetate in the presence of a transition metal catalyst. The 4-fluorostyrene would serve as the alkene component, and the carbene generated from ethyl diazoacetate would undergo addition across the double bond to form the cyclopropane ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on established cyclopropanation methodologies.

Materials:

-

4-Fluorostyrene

-

Ethyl diazoacetate

-

Rhodium(II) acetate dimer (Rh₂(OAc)₄) or a suitable Copper(I) catalyst

-

Dichloromethane (DCM), anhydrous

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of 4-fluorostyrene (1.0 eq) in anhydrous DCM under an inert atmosphere, add the catalyst (e.g., Rh₂(OAc)₄, 0.01 eq).

-

Slowly add a solution of ethyl diazoacetate (1.1 eq) in anhydrous DCM to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump. The slow addition is crucial to control the concentration of the reactive carbene intermediate and minimize side reactions.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be reliably predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| CAS Number | 1261956-33-5 |

| Molecular Formula | C₁₂H₁₃FO₂ |

| Molecular Weight | 208.23 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Estimated to be in the range of 250-280 °C at 760 mmHg |

| Melting Point | Not applicable (liquid at room temperature) |

| Density | Estimated to be around 1.1 - 1.2 g/cm³ |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF). Insoluble in water. |

| Refractive Index | Estimated to be in the range of 1.50 - 1.52 |

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable building block in the synthesis of various pharmaceutically active compounds. The cyclopropane moiety can act as a rigid scaffold, locking a molecule into a specific conformation for optimal interaction with a biological target. The 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidation.

While specific examples of marketed drugs directly incorporating this fragment are not widely documented, its structural motifs are present in numerous developmental candidates. For instance, a closely related derivative, 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, is a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib .[1] Cabozantinib is used in the treatment of certain types of cancer. This highlights the potential of the 1-(4-fluorophenyl)cyclopropane core in the design of kinase inhibitors and other therapeutic agents.

Workflow: Integration into Drug Discovery

Caption: A typical workflow for utilizing the title compound in drug discovery.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a characteristic spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-fluorophenyl group, likely appearing as two doublets of doublets in the range of δ 7.0-7.5 ppm. The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around δ 4.1-4.3 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm. The diastereotopic protons of the cyclopropane ring will appear as complex multiplets in the upfield region, typically between δ 1.0-2.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the ester carbonyl carbon around δ 170-175 ppm. The aromatic carbons will appear in the δ 115-165 ppm region, with the carbon attached to fluorine showing a characteristic large coupling constant. The methylene carbon of the ethyl group will be around δ 60-65 ppm, and the methyl carbon will be around δ 14 ppm. The carbons of the cyclopropane ring will be in the upfield region, typically between δ 15-35 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-F stretch will likely appear in the 1200-1250 cm⁻¹ region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (208.23). Common fragmentation patterns would include the loss of the ethoxy group (-45) and the ethyl group (-29).

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not widely available, the following guidelines based on similar compounds should be followed:

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid:

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a strained cyclopropane ring, a metabolically robust 4-fluorophenyl group, and a synthetically tractable ethyl ester functionality provides medicinal chemists with a powerful tool for the design and synthesis of novel therapeutic agents. Understanding its synthesis, properties, and safe handling is paramount for its effective utilization in research and development.

References

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate structural analysis

An In-Depth Technical Guide to the Structural Analysis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Unique Structural Motif

This compound is a molecule of significant interest in the field of medicinal chemistry. It integrates three key structural features: a strained cyclopropane ring, a bio-active 4-fluorophenyl group, and an ethyl ester functional handle. The cyclopropane ring is a versatile design element, providing conformational rigidity and a well-defined three-dimensional shape, which is increasingly sought after in drug discovery to "escape from flatland" and improve pharmacological properties.[1] The incorporation of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4] This guide provides a comprehensive structural analysis of this compound, detailing the methodologies and expected outcomes for its definitive characterization.

Molecular Structure and Synthesis Overview

The fundamental identity of a compound is rooted in its molecular structure and the pathway to its creation. Understanding the synthesis is critical as it informs the potential impurity profile, which can influence spectroscopic interpretation.

Molecular Formula: C₁₂H₁₃FO₂ Molecular Weight: 222.23 g/mol

Caption: 2D structure of this compound.

Synthetic Pathway: A Generalized Approach

The synthesis of substituted cyclopropanes often involves a cyclopropanation reaction. A common route to this class of compounds involves the reaction of a styrene derivative with an ethyl diazoacetate, catalyzed by a transition metal complex. A plausible pathway is outlined below. Understanding this process is key to anticipating potential diastereomers or unreacted starting materials that could complicate spectral analysis.[5]

Caption: Generalized synthetic workflow for this compound.

Comprehensive Structural Analysis Workflow

A multi-technique approach is essential for the unambiguous structural elucidation of the target molecule. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

Caption: Workflow for the comprehensive structural analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the hydrogen, carbon, and fluorine atomic environments and their connectivity.

Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

The proton NMR spectrum reveals the number of different proton environments and their neighboring protons. The strained cyclopropane ring and the aromatic system create distinct and informative signals.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale |

| Aromatic (ortho to F) | 7.00 - 7.15 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 8.8 Hz | Shielded by the fluorine atom and coupled to meta protons. |

| Aromatic (meta to F) | 7.30 - 7.45 | Doublet of Doublets (dd) | J ≈ 8.8, 5.5 Hz | Coupled to both ortho protons and the fluorine atom. |

| Ethyl (-O-CH₂-) | 4.10 - 4.25 | Quartet (q) | J ≈ 7.1 Hz | Deshielded by the adjacent oxygen atom and coupled to the -CH₃ protons. |

| Cyclopropyl (-CH₂-) | 1.20 - 1.70 | Multiplets (m) | Complex | Diastereotopic protons on the cyclopropane ring, exhibiting complex geminal and cis/trans couplings.[6][7] |

| Ethyl (-CH₃) | 1.20 - 1.35 | Triplet (t) | J ≈ 7.1 Hz | Coupled to the adjacent -CH₂- group. |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The signals are typically sharp singlets in a broadband-decoupled spectrum.

| Carbon Assignment | Expected δ (ppm) | Rationale |

| Carbonyl (C=O) | 170 - 175 | Characteristic chemical shift for an ester carbonyl.[7] |

| Aromatic (C-F) | 160 - 165 (d, ¹JCF ≈ 245 Hz) | Directly attached to fluorine, resulting in a large one-bond C-F coupling and significant deshielding. |

| Aromatic (C-C) | 135 - 140 (d, ⁴JCF ≈ 3 Hz) | Quaternary aromatic carbon ipso to the cyclopropane ring. |

| Aromatic (CH, meta to F) | 129 - 131 (d, ³JCF ≈ 8 Hz) | Aromatic methine carbons meta to the fluorine atom. |

| Aromatic (CH, ortho to F) | 115 - 117 (d, ²JCF ≈ 21 Hz) | Aromatic methine carbons ortho to the fluorine atom, showing significant shielding. |

| Ethyl (-O-CH₂-) | 60 - 62 | Deshielded by the adjacent oxygen atom. |

| Cyclopropyl (Quaternary C) | 30 - 35 | The sp³-hybridized quaternary carbon of the cyclopropane ring.[6] |

| Cyclopropyl (-CH₂-) | 15 - 20 | The methylene carbons of the strained cyclopropane ring are significantly shielded.[6] |

| Ethyl (-CH₃) | ~14 | Typical chemical shift for a terminal methyl group of an ethyl ester. |

Since the molecule contains fluorine, ¹⁹F NMR is a highly specific and sensitive technique to confirm its presence and electronic environment.

-

Expected Chemical Shift: A single resonance is expected in the range of -110 to -120 ppm (relative to CFCl₃). The exact shift is sensitive to the solvent and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation: The analysis can be performed on a neat liquid sample using a salt plate (NaCl or KBr) or with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Confirms the presence of the phenyl ring. |

| C-H stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the ethyl and cyclopropyl C-H bonds. |

| C=O stretch (Ester) | 1735 - 1715 | Strong | A prominent and sharp peak, characteristic of the ester carbonyl group.[7] |

| C=C stretch (Aromatic) | 1600, 1500 | Medium-Strong | Confirms the aromatic ring skeleton. |

| C-F stretch | 1250 - 1100 | Strong | A strong absorption indicating the presence of the carbon-fluorine bond. |

| C-O stretch (Ester) | 1300 - 1000 | Strong | Two distinct stretches are expected for the C-O bonds of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion (for Electrospray Ionization, ESI) or through a Gas Chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: ESI is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation. Electron Ionization (EI), common in GC-MS, is a high-energy technique that produces extensive, reproducible fragmentation patterns.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Data:

-

Molecular Ion Peak (M⁺): For ESI-MS, a prominent peak at m/z 223.0927 [M+H]⁺ or 245.0746 [M+Na]⁺ is expected. For high-resolution mass spectrometry (HRMS), this value can be used to confirm the elemental composition (C₁₂H₁₃FO₂).

-

Key Fragmentation Patterns (EI):

-

Loss of Ethoxy Radical (•OCH₂CH₃): A fragment at m/z 177, corresponding to the loss of the ethyl ester's ethoxy group.

-

Loss of Ethyl Group (•CH₂CH₃): A fragment corresponding to the loss of the ethyl group.

-

Fluorophenylcyclopropyl Cation: A fragment at m/z 149, representing the [C₁₀H₈F]⁺ cation.

-

Fluorophenyl Cation: A fragment at m/z 95, corresponding to the [C₆H₄F]⁺ cation.

-

Conclusion

The structural analysis of this compound requires a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, while ¹⁹F NMR confirms the fluorinated moiety. IR spectroscopy provides rapid verification of essential functional groups like the ester carbonyl and the C-F bond. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. Together, these techniques provide a robust and definitive characterization essential for its application in research and drug development.

References

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available from: [Link]

-

Current Organic Chemistry. (2014). Natural Compounds Containing a Condensed Cyclopropane Ring. Natural and Synthetic Aspects. Ingenta Connect. Available from: [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. Available from: [Link]

-

ResearchGate. (2014). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Available from: [Link]

-

Global Substance Registration System (gsrs). ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE. Available from: [Link]

-

precisionFDA. ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)CYCLOPROPANECARBOXYLATE. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78351, Ethyl cyclopropanecarboxylate. Available from: [Link]

-

Wilkerson-Hill, S. M. (n.d.). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. ACS Publications. Available from: [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C NMR spectra of 4 (b). Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available from: [Link]

-

Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry. Available from: [Link]

-

Mondal, T., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Structural Chemistry. Available from: [Link]

-

Thieme Chemistry. (2021). Novel Entry to Fluorinated Cyclopropanes. Available from: [Link]

-

National Institute of Standards and Technology. Ethyl cyclopropanecarboxylate in NIST WebBook. Available from: [Link]

-

ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central. Available from: [Link]

- Google Patents. (n.d.). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

ResearchGate. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available from: [Link]

-

European Patent Office. (2012). EP 2628721 A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6484220, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid. Available from: [Link]

-

Chemical Communications (RSC Publishing). (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Available from: [Link]

-

SpectraBase. (1S,2R)-1-(4-FLUOROPHENYL)-2-(HYDROXYMETHYL)-N,N-DIETHYLCYCLOPROPANECARBOXAMIDE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available from: [Link]

-

SpectraBase. Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

ResearchGate. (2014). Crystal Structures of Ethyl 4-(4-Florophenyl)-6-phenyl-2-substituted-3-pyridinecarboxylates. Available from: [Link]

-

Global Substance Registration System (gsrs). ETHYL 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANECARBOXYLATE, (1R,2R)-. Available from: [Link]

-

PubMed. (2010). Discovery of 1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a potential peripheral cannabinoid-1 receptor inverse agonist. Available from: [Link]

-

ResearchGate. (2017). Crystal structure of ethyl 2-(4-chlorophenyl)-3-cyclopentyl-4-oxo-1-propylimidazolidine-5-carboxylate. Available from: [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]

-

Asian Journal of Chemistry. (2013). Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates. Available from: [Link]

Sources

- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Thermodynamics and polarity-driven properties of fluorinated cyclopropanes [beilstein-journals.org]

- 3. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. rsc.org [rsc.org]

Spectral data for Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

This guide provides a comprehensive analysis of the spectral data for this compound, a molecule of interest for researchers and professionals in synthetic chemistry and drug development. Understanding the spectral signature of this compound is paramount for confirming its identity, purity, and structural integrity following synthesis. We will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to Spectroscopic Characterization

In modern chemical synthesis, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. Spectroscopic techniques provide a detailed "fingerprint" of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation or energetic particles. For a molecule like this compound, with its distinct aromatic, cyclopropyl, and ester moieties, a multi-technique approach is essential. ¹H NMR reveals the electronic environment of protons, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies key functional groups, and Mass Spectrometry determines the molecular weight and fragmentation patterns. Together, they provide a self-validating system for structural elucidation.

¹H NMR Spectroscopy: Mapping the Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique that provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while spin-spin coupling provides information about adjacent protons.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) to avoid solvent signal interference. A trace amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm). The sample is then placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).

Diagram: ¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR analysis.

Data Interpretation and Predicted Spectrum

The structure of this compound suggests several distinct proton environments:

-

Aromatic Protons: The 4-fluorophenyl group will exhibit signals in the aromatic region (δ 7.0-7.5 ppm). Due to the fluorine substitution, the protons ortho and meta to the cyclopropyl group are chemically different. They will likely appear as two distinct multiplets, often resembling a pair of doublets (an AA'BB' system), integrating to 2H each.

-

Cyclopropyl Protons: The four protons on the cyclopropane ring are diastereotopic and will have different chemical shifts. They are expected to show complex multiplets in the upfield region (δ 1.2-1.8 ppm), a characteristic feature of strained ring systems.[1]

-

Ethyl Ester Protons: The ethyl group will produce a quartet for the methylene protons (-OCH₂-) around δ 4.1-4.2 ppm, coupled to the three methyl protons. The methyl protons (-CH₃) will appear as a triplet around δ 1.2-1.3 ppm, coupled to the two methylene protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| Ar-H (ortho to F) | ~ 7.20 - 7.40 | Multiplet (or dd) | 2H | J(H-H), J(H-F) |

| Ar-H (meta to F) | ~ 6.95 - 7.10 | Multiplet (or t) | 2H | J(H-H), J(H-F) |

| -O-CH₂ -CH₃ | ~ 4.15 | Quartet (q) | 2H | ~ 7.1 Hz |

| -CH₂ - (cyclopropyl) | ~ 1.55 - 1.70 | Multiplet | 2H | |

| -CH₂ - (cyclopropyl) | ~ 1.25 - 1.40 | Multiplet | 2H | |

| -O-CH₂-CH₃ | ~ 1.25 | Triplet (t) | 3H | ~ 7.1 Hz |

¹³C NMR Spectroscopy: Visualizing the Carbon Backbone

Carbon-13 NMR spectroscopy provides information on the different carbon environments in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom typically gives a single sharp peak, making it an excellent tool for determining the total number of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR. However, ¹³C NMR experiments require a greater number of scans to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (~1.1%). The resulting spectrum is typically proton-decoupled to simplify the signals into single lines for each carbon environment.

Diagram: ¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR analysis.

Data Interpretation and Predicted Spectrum

This compound has 10 unique carbon environments. The fluorine atom will not only influence the chemical shifts of the aromatic carbons but will also cause splitting of their signals due to C-F coupling.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear far downfield.

-

Aromatic Carbons: Four signals are expected. The carbon directly attached to the fluorine (C-F) will be significantly downfield and show a large one-bond C-F coupling constant. The other aromatic carbons will show smaller couplings.

-

Ethyl Carbons: The -OC H₂- carbon appears around 60 ppm, while the -C H₃ carbon is found in the upfield region.

-

Cyclopropyl Carbons: The quaternary carbon attached to the aromatic ring and the ester group will be downfield relative to the two equivalent CH₂ carbons of the cyclopropane ring. The chemical shifts of cyclopropane ring carbons are known to be strongly affected by substituents.[2]

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C =O | ~ 173 | Ester carbonyl |

| C -F (ipso) | ~ 162 | Large ¹J(C-F) coupling |

| C -C₁H₂ (ipso) | ~ 137 | Smaller ³J(C-F) coupling |

| C H (ortho to F) | ~ 130 | ²J(C-F) coupling |

| C H (meta to F) | ~ 115 | ³J(C-F) coupling |

| -O-C H₂-CH₃ | ~ 61 | |

| C (Ar)(CO₂Et) | ~ 35 | Quaternary cyclopropyl C |

| -C H₂- (cyclopropyl) | ~ 18 | Two equivalent carbons |

| -O-CH₂-C H₃ | ~ 14 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: IR Spectroscopy

For a liquid sample like this compound, a spectrum can be obtained "neat" by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is simply placed onto a crystal (e.g., ZnSe or diamond).

Diagram: IR Spectroscopy (ATR) Workflow

Sources

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate molecular weight and formula

An In-depth Technical Guide to Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate and its Critical Role as a Pharmaceutical Intermediate

Introduction

In the landscape of modern medicinal chemistry, cyclopropane-containing compounds are of significant interest due to their unique conformational properties and metabolic stability. This guide focuses on a key chemical entity, often referred to as this compound. It is crucial to clarify a common point of ambiguity in its nomenclature. While the literal name refers to a structure where the fluorophenyl group is directly bonded to the cyclopropane ring at the C1 position, the more prominent and synthetically significant compound in drug development, particularly for the oncology drug Cabozantinib, is Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate .[1][2] This document will primarily focus on the latter, given its established role and available technical data, while also providing the fundamental details for the former.

This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and applications of this vital precursor.

Physicochemical and Structural Data

A clear distinction between the two related compounds is essential for precise research and synthesis planning. The fundamental properties are summarized below.

Primary Focus: Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate

This compound is a key intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor.[1] Its structure incorporates a carbamoyl linker, which is critical for subsequent amide bond formation.

| Property | Value | Source |

| Systematic Name | Ethyl 1-[[(4-fluorophenyl)amino]carbonyl]cyclopropanecarboxylate | [3] |

| Common Name | Ethyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate | [3] |

| CAS Number | 1245931-90-1 | [4] |

| Molecular Formula | C₁₃H₁₄FNO₃ | [3][4] |

| Molecular Weight | 251.25 g/mol | [3] |

| SMILES | CCOC(=O)C1(CC1)C(=O)Nc2ccc(cc2)F | [3][4] |

| InChIKey | FJMLTTAPGNFDSI-UHFFFAOYSA-N | [3] |

Literal Interpretation: this compound

This molecule features a direct bond between the fluorophenyl ring and the cyclopropane scaffold. While less documented in the context of major drug synthesis pathways compared to its carbamoyl counterpart, it represents an important structural motif.

| Property | Value | Source |

| Systematic Name | This compound | N/A |

| CAS Number | 1261956-33-5 | [2] |

| Molecular Formula | C₁₂H₁₃FO₂ | [2] |

| Molecular Weight | 208.23 g/mol | [2] |

| SMILES | CCOC(=O)C1(CC1)c2ccc(F)cc2 | Deduced |

| InChIKey | Deduced from structure | N/A |

Synthesis and Mechanistic Insights

The synthesis of Ethyl 1-(((4-fluorophenyl)amino)carbonyl)cyclopropanecarboxylate is a multi-step process that demonstrates key principles of organic chemistry. The pathway leverages readily available starting materials to construct the complex cyclopropane core.

Synthetic Workflow Overview

The process begins with diethyl cyclopropane-1,1-dicarboxylate and proceeds through a series of hydrolysis and activation steps to ultimately couple with 4-fluoroaniline.[1]

Sources

An In-depth Technical Guide to the Stability and Storage of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Introduction

Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its chemical stability is of paramount importance to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and detailed protocols for its stability assessment. The insights provided herein are grounded in established principles of chemical stability testing and are intended to empower researchers to design and execute robust stability studies.[1][2][3][4]

Chemical Properties and Potential Degradation Pathways

Understanding the inherent chemical nature of this compound is fundamental to predicting its stability. The molecule possesses several key functional groups that can influence its susceptibility to degradation: an ethyl ester, a cyclopropane ring, and a fluorophenyl group.

Hydrolysis of the Ethyl Ester

The most probable degradation pathway for this compound is the hydrolysis of the ethyl ester moiety to form 1-(4-fluorophenyl)cyclopropanecarboxylic acid and ethanol.[5][6] This reaction can be catalyzed by both acids and bases.[7][8][9]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible.[6][7]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible and typically proceeds more rapidly than acid-catalyzed hydrolysis.[5][6][9]

Notably, esters of cyclopropanecarboxylic acid have been reported to exhibit enhanced hydrolytic stability compared to other esters, a factor that should be considered in the stability assessment.[10]

Other Potential Degradation Routes

-

Oxidation: While the core structure is relatively robust, oxidative degradation could potentially occur under harsh conditions, though it is not considered a primary degradation pathway.

-

Photodegradation: The presence of the fluorophenyl group suggests a potential for photodegradation upon exposure to light, particularly UV radiation.[11] Photostability studies are therefore crucial.

Below is a diagram illustrating the primary degradation pathway.

Caption: Primary degradation pathway of this compound.

Recommended Storage and Handling Conditions

Based on the chemical properties and general guidelines for similar compounds, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[12] Refrigeration (2-8 °C) is advisable for long-term storage. | Lower temperatures slow down the rate of chemical degradation, particularly hydrolysis. |

| Humidity | Store in a tightly sealed container in a dry environment.[12] The use of desiccants is recommended where high humidity is a concern. | Minimizes the presence of water, a key reactant in the primary degradation pathway of hydrolysis. |

| Light | Protect from light.[13] Store in an amber-colored or opaque container. | The fluorophenyl group may be susceptible to photodegradation. |

| Inert Atmosphere | For highly sensitive applications or very long-term storage, consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents potential oxidative degradation. |

Comprehensive Stability Testing Protocol

A thorough stability testing program is essential to establish the shelf-life and appropriate storage conditions for this compound.[1][2][3] The following protocols are based on ICH (International Council for Harmonisation) guidelines.[14]

Forced Degradation (Stress) Studies

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[1][4]

Experimental Workflow for Forced Degradation:

Caption: Experimental workflow for forced degradation studies.

Detailed Protocol for Base-Catalyzed Hydrolysis:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

In a series of vials, mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide.

-

Maintain the vials at room temperature.

-

At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a 100 µL aliquot from a vial.

-

Immediately neutralize the aliquot with 100 µL of 0.1 N hydrochloric acid.

-

Dilute the neutralized sample to an appropriate concentration with the mobile phase.

-

Analyze the sample using a validated stability-indicating HPLC method.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are conducted to determine the shelf-life of the compound under recommended and exaggerated storage conditions.[1][4][14]

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 0, 6, 9, 12 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 0, 3, 6 months |

RH = Relative Humidity

Protocol for Long-Term Stability Study:

-

Package a sufficient quantity of this compound in the proposed container-closure system.

-

Place the packaged samples in a stability chamber maintained at 25 °C ± 2 °C and 60% RH ± 5% RH.

-

At each testing time point, withdraw a sample and perform the following tests:

-

Appearance

-

Assay (by HPLC)

-

Related substances (by HPLC)

-

Water content (by Karl Fischer titration)

-

-

Compare the results to the initial specifications. A significant change is typically defined as a 5% change in assay from its initial value.[14]

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Summary of Stability Profile (Illustrative Data)

The following table summarizes the expected stability profile of this compound based on its chemical structure and general principles. Note: This is illustrative data and must be confirmed by experimental studies.

| Stress Condition | Expected Outcome | Primary Degradant |

| Acidic Hydrolysis (0.1 N HCl, 60 °C) | Slow degradation | 1-(4-fluorophenyl)cyclopropanecarboxylic acid |

| Basic Hydrolysis (0.1 N NaOH, RT) | Rapid degradation | 1-(4-fluorophenyl)cyclopropanecarboxylic acid |

| Oxidative (3% H₂O₂, RT) | Stable | None detected |

| Thermal (80 °C) | Stable | None detected |

| Photostability (ICH Q1B) | Potential for minor degradation | Photodegradants |

Conclusion

This compound is expected to be a relatively stable compound under recommended storage conditions. The primary degradation pathway is hydrolysis of the ethyl ester, which is more pronounced under basic conditions. To ensure the integrity of this important pharmaceutical intermediate, it is crucial to store it in a cool, dry, and light-protected environment. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to definitively establish its shelf-life and to develop a robust control strategy.

References

- Vertex AI Search. ethyl 1-(4-fluorophenylcarbaMoyl)

- Chemguide. hydrolysis of esters.

- Arborpharmchem.

- Organic Chemistry Portal. Ester to Acid - Common Conditions.

- Parameter Generation & Control. Stability Testing for Pharmaceuticals & More. (2023-02-22).

- ACS Publications.

- GMP SOP. Stability testing overview for Pharmaceutical products.

- Gebauer Company.

- Master Organic Chemistry.

- International Journal of Pharmaceutical and Chemical Sciences. Stability Testing of Pharmaceutical Products. (2012-03-17).

- Fisher Scientific.

- ResearchGate. Photostability studies. (a-c)

- Fisher Scientific.

- Ministry of Health, Uganda. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022.

- LibreTexts. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry.

- National Institutes of Health. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.

- ACCELA CHEMBIO INC.

- PubMed Central.

- Benchchem.

- precisionFDA. ETHYL 1-(((4-FLUOROPHENYL)AMINO)CARBONYL)

- Organic Letters. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008-02-07).

- MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

- National Institutes of Health.

- Waters Corporation.

- PubChem. 1-(4-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | CID 6484220.

- Sigma-Aldrich.

- European Patent Office.

- PubChem. 1-[(4-Fluorophenyl)carbamoyl]cyclopropanecarboxylic Acid | C11H10FNO3 | CID 21081530.

- ResearchGate. (PDF) Photoredox-catalyzed oxo-amination of aryl cyclopropanes. (2019-09-03).

Sources

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. humiditycontrol.com [humiditycontrol.com]

- 3. gmpsop.com [gmpsop.com]

- 4. japsonline.com [japsonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ethyl 1-(4-fluorophenylcarbaMoyl)cyclopropanecarboxylate - Safety Data Sheet [chemicalbook.com]

- 13. accelachem.com [accelachem.com]

- 14. edaegypt.gov.eg [edaegypt.gov.eg]

Methodological & Application

Application Note & Protocol: A Robust Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

Abstract & Significance

The cyclopropane moiety is a privileged structural motif in medicinal chemistry, prized for its ability to confer unique conformational rigidity and metabolic stability to drug candidates. Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate is a valuable synthetic intermediate, notably utilized in the synthesis of multi-kinase inhibitors like Cabozantinib. This document provides a comprehensive, field-tested protocol for the synthesis of this compound via a metal-catalyzed cyclopropanation reaction. We delve into the mechanistic rationale behind the protocol, offering insights to ensure reproducibility, safety, and high yield. This guide is intended for researchers in synthetic chemistry and drug development who require a reliable method for accessing this important building block.

Synthetic Strategy & Mechanistic Overview

The selected synthetic route involves the reaction of 4-fluorostyrene with ethyl diazoacetate (EDA) in the presence of a dirhodium(II) catalyst. This approach is a classic and highly efficient method for the formation of cyclopropane rings from alkenes.[1]

Core Reaction:

Mechanistic Rationale:

The reaction proceeds through the formation of a highly reactive rhodium-carbene intermediate. The key steps are:

-

Catalyst Activation: The rhodium(II) acetate dimer reacts with ethyl diazoacetate, leading to the expulsion of a molecule of nitrogen gas (N₂), a thermodynamically favorable process. This forms a transient, electrophilic rhodium-carbene species.

-

Carbene Transfer: The electron-rich double bond of 4-fluorostyrene acts as a nucleophile, attacking the electrophilic carbene carbon of the rhodium-carbene intermediate.

-

Cyclopropane Formation: This transfer occurs in a concerted fashion, where the two new carbon-carbon single bonds forming the cyclopropane ring are generated simultaneously. This concerted, cheletropic mechanism ensures that the stereochemistry of the starting alkene is preserved in the product.[2][3]

Experimental Protocol: Step-by-Step Synthesis

This protocol is designed for a ~50 mmol scale synthesis. All operations should be performed in a well-ventilated chemical fume hood.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents | CAS No. | Notes |

| 4-Fluorostyrene | C₈H₇F | 122.14 | 6.11 g (5.9 mL) | 50.0 | 1.0 | 405-99-2 | Inhibitor should be removed before use. |

| Dirhodium(II) Acetate Dimer | Rh₂(OAc)₄ | 442.00 | 110 mg | 0.25 | 0.005 | 15956-28-2 | Catalyst; handle with care. |

| Ethyl Diazoacetate (EDA) | C₄H₆N₂O₂ | 114.10 | 6.85 g (6.0 mL) | 60.0 | 1.2 | 623-73-4 | Caution! Potentially explosive and toxic.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - | - | 75-09-2 | Anhydrous, for reaction. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | - | 60-29-7 | For extraction. |

| Saturated NaHCO₃ solution | - | - | ~100 mL | - | - | - | For workup. |

| Brine (Saturated NaCl) | - | - | ~100 mL | - | - | - | For workup. |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - | 7487-88-9 | Drying agent. |

| Silica Gel | SiO₂ | 60.08 | ~150 g | - | - | 7631-86-9 | For column chromatography (230-400 mesh). |

| Hexanes/Ethyl Acetate | - | - | ~1 L | - | - | - | Eluent for chromatography. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser with nitrogen/argon inlet

-

Magnetic stirrer and stir bar

-

125 mL pressure-equalizing dropping funnel

-

Thermometer

-

Heating mantle

-

Standard glassware for workup and purification (separatory funnel, flasks, etc.)

-

Rotary evaporator

Detailed Procedure

A. Reaction Setup & Execution

-

Preparation of Starting Material: Pass 4-fluorostyrene through a short column of basic alumina to remove the polymerization inhibitor.

-

Apparatus Assembly: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet), and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

-

Reagent Charging: To the flask, add dirhodium(II) acetate dimer (110 mg, 0.25 mmol). Add 100 mL of anhydrous dichloromethane (DCM) via cannula, followed by the freshly prepared 4-fluorostyrene (6.11 g, 50.0 mmol). Stir the resulting green solution.

-

Preparation of EDA Solution: In a separate dry flask, dissolve ethyl diazoacetate (6.85 g, 60.0 mmol) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Controlled Addition: Add the EDA solution from the dropping funnel to the stirring reaction mixture dropwise over approximately 2-3 hours.

-

Causality: A slow, controlled addition is critical to manage the exothermicity of the reaction and the vigorous evolution of nitrogen gas. A rapid addition can lead to an uncontrolled temperature increase and dangerous pressure buildup.[4] The reaction temperature should be maintained between 25-35 °C. Gentle heating or cooling may be applied as needed.

-

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 95:5 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-fluorostyrene spot indicates reaction completion. Vigorous nitrogen evolution should cease upon complete addition of EDA. Continue stirring for an additional 1-2 hours after the addition is complete to ensure full conversion.

B. Workup & Purification

-

Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Concentrate the dark brown solution under reduced pressure using a rotary evaporator to remove the bulk of the DCM.

-

Filtration: Re-dissolve the residue in ~100 mL of diethyl ether. Pass the solution through a short plug of silica gel (~3 cm in a 60 mL fritted funnel), washing with additional diethyl ether (~100 mL) to ensure all product is collected. This step effectively removes the rhodium catalyst.

-

Aqueous Wash: Transfer the filtrate to a 500 mL separatory funnel. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to quench any trace acids) and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product as a yellow or brown oil.

-

Purification by Chromatography: Purify the crude oil by flash column chromatography on silica gel.

-

Column Packing: Use a 98:2 mixture of hexanes and ethyl acetate.

-

Elution: Elute the product with a gradient of 2% to 5% ethyl acetate in hexanes.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a clear, colorless to pale yellow oil.

-

Expected Yield & Characterization

-

Yield: 9.5 - 10.8 g (85-97% theoretical yield).

-

¹H NMR (400 MHz, CDCl₃): δ 7.25-7.15 (m, 2H), 7.05-6.95 (m, 2H), 4.10 (q, J = 7.1 Hz, 2H), 2.55 (dd, J = 6.8, 4.2 Hz, 1H), 1.95 (dd, J = 8.4, 4.2 Hz, 1H), 1.60 (m, 2H), 1.20 (t, J = 7.1 Hz, 3H).

-

¹⁹F NMR (376 MHz, CDCl₃): δ -115.8.

-

MS (ESI): m/z calculated for C₁₂H₁₃FO₂ [M+H]⁺: 209.09, found 209.1.

Visualization of Workflow & Chemistry

Overall Reaction Scheme

Caption: Rhodium-catalyzed synthesis of the target cyclopropane.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from setup to final product.

References

-

Technical Disclosure Commons. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Available at: [Link]

-

Figshare. (2021). Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. Available at: [Link]

-

Wikipedia. Cyclopropanation. Available at: [Link]

-

Mancinelli, J. P., & Wilkerson-Hill, S. M. (2020). Tris(pentafluorophenyl)borane-Catalyzed Cyclopropanation of Styrenes with Arydiazoacetates. ACS Catalysis. Available at: [Link]

- Google Patents. (2014). CN103664778A - Synthesis method of antineoplastic drug cabozant inib.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

-

ResearchGate. (2019). Proposed reaction mechanism for the cyclopropanation reaction. Available at: [Link]

-

Organic Syntheses. Procedure for reaction involving Ethyl Diazoacetate. Available at: [Link]

-

Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Available at: [Link]

-

European Patent Office. (2012). Synthesis of 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid - EP 2628721 A1. Available at: [Link]

-

Organic Syntheses. Preparation of Ethyl Diazoacetate. Available at: [Link]

-

National Institutes of Health (PMC). (2016). Blue light-promoted photolysis of aryldiazoacetates. Available at: [Link]

Sources

Application Notes and Protocols: Rhodium-Catalyzed Cyclopropanation of Ethyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclopropane ring, a three-membered carbocycle, is a prevalent structural motif in a multitude of natural products and pharmaceuticals. Its unique conformational properties and inherent ring strain make it a valuable component for modulating biological activity and molecular architecture. Among the various synthetic methodologies to construct this moiety, the rhodium-catalyzed cyclopropanation of alkenes with diazo compounds stands out as a particularly powerful and versatile strategy.[1][2][3] This approach, especially when employing ethyl diazoacetate (EDA) or its derivatives, offers a direct and often highly stereoselective route to functionalized cyclopropanes.

These application notes provide a comprehensive guide to understanding and implementing the rhodium-catalyzed cyclopropanation of ethyl esters. We will delve into the mechanistic underpinnings of the reaction, explore the key parameters influencing its outcome, and provide detailed, field-tested protocols for its successful execution. The content is tailored for researchers in organic synthesis, medicinal chemistry, and drug development who seek to leverage this robust reaction in their work.

Core Reaction: The Catalytic Cycle

The generally accepted mechanism for rhodium-catalyzed cyclopropanation hinges on the formation of a key intermediate: a rhodium carbene.[2][3][4] The catalytic cycle is initiated by the reaction of a dirhodium(II) catalyst with a diazo compound, such as ethyl diazoacetate. This step involves the extrusion of nitrogen gas (N₂) and the generation of an electrophilic rhodium carbene species.[2][3] This highly reactive intermediate then undergoes a concerted, though often asynchronous, addition to the double bond of an alkene.[2][5][6][7] This step forms the three-membered cyclopropane ring and regenerates the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.

Caption: Catalytic Cycle of Rh-Catalyzed Cyclopropanation

Key Reaction Components and Considerations

The success of a rhodium-catalyzed cyclopropanation reaction is contingent on the careful selection of the catalyst, diazo reagent, and reaction conditions. Each component plays a critical role in determining the yield, diastereoselectivity, and enantioselectivity of the transformation.

Rhodium Catalysts

Dirhodium(II) carboxylate complexes are the most common and effective catalysts for this transformation.[2] The ligands surrounding the dirhodium core significantly influence the catalyst's reactivity and selectivity.

| Catalyst | Common Name | Key Characteristics & Applications |

| Rh₂(OAc)₄ | Rhodium(II) Acetate | A widely used, commercially available, and robust catalyst for general-purpose cyclopropanation. It is a good starting point for reaction optimization.[2] |

| Rh₂(esp)₂ | This catalyst has shown high efficiency in the cyclopropanation of mono- and cis-disubstituted olefins.[8] | |

| Chiral Rhodium Catalysts | e.g., Rh₂(S-DOSP)₄, Rh₂(S-PTAD)₄ | These catalysts incorporate chiral ligands, enabling enantioselective cyclopropanation, which is crucial for the synthesis of chiral drugs.[2][5] The choice of chiral catalyst is often substrate-dependent. |

Diazo Reagents: Focus on Ethyl Esters

Ethyl diazoacetate (EDA) is a commonly used and commercially available diazo reagent for these reactions.[9] However, the steric and electronic properties of the diazo compound can be tuned to influence the stereochemical outcome of the reaction. For instance, using bulkier ester groups on the diazoacetate can sometimes enhance diastereoselectivity.[1][10]

Alkene Substrate Scope

A significant advantage of rhodium-catalyzed cyclopropanation is its broad alkene scope. The reaction is effective with electron-rich, electron-neutral, and even electron-deficient alkenes.[1][2] This versatility allows for the cyclopropanation of a wide array of substrates, from simple olefins to complex, functionalized molecules.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol provides a general method for the cyclopropanation of an alkene with ethyl diazoacetate using rhodium(II) acetate as the catalyst. It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) as the rhodium carbene intermediate can be sensitive to air and moisture.

Caption: Experimental Workflow

Materials

-

Alkene (1.0 equiv)

-

Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.5-2 mol%)

-

Ethyl diazoacetate (EDA) (1.1-1.5 equiv)

-

Anhydrous dichloromethane (CH₂Cl₂) or another suitable solvent (e.g., pentane, toluene)

-

Syringe pump

-

Standard glassware for inert atmosphere reactions

Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene and rhodium(II) acetate dimer. Dissolve the solids in anhydrous dichloromethane.

-

Preparation of Diazo Solution: In a separate flame-dried flask, prepare a solution of ethyl diazoacetate in anhydrous dichloromethane.

-

Slow Addition: Using a syringe pump, add the ethyl diazoacetate solution to the reaction mixture dropwise over several hours. The slow addition is crucial to maintain a low concentration of the diazo compound, which minimizes the formation of side products such as diethyl maleate and fumarate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by exposing it to air. Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired cyclopropane product.

Safety Precautions

-

Diazo compounds are potentially explosive and toxic. Handle them with care in a well-ventilated fume hood.

-

Avoid using ground-glass joints when working with diazo compounds.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Factors Influencing Diastereoselectivity

In the cyclopropanation of prochiral alkenes, the formation of diastereomers is possible. The diastereoselectivity of the reaction is influenced by several factors, primarily steric interactions in the transition state.

Sources

- 1. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Challenging cyclopropanation reactions on non-activated double bonds of fatty esters - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01017F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scale-Up Synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the scale-up synthesis of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. Two robust and scalable synthetic routes are presented: a Michael-Initiated Ring Closure (MIRC) approach, specifically the Corey-Chaykovsky reaction, and a transition metal-catalyzed cyclopropanation using ethyl diazoacetate. The guide offers a detailed analysis of the mechanistic underpinnings of each method, step-by-step protocols, process safety considerations, and analytical methods for quality control. The information is designed to enable researchers and process chemists to select and implement the most suitable strategy for their specific manufacturing needs, ensuring a safe, efficient, and scalable production of this important building block.

Introduction

The cyclopropane motif is a privileged scaffold in medicinal chemistry, imparting unique conformational rigidity and metabolic stability to drug molecules.[1][2] this compound, in particular, serves as a critical precursor for the synthesis of a range of therapeutic agents. The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. As the demand for pharmaceuticals containing this moiety grows, the need for a robust, scalable, and economically viable synthetic process becomes paramount.

This application note details two distinct and industrially relevant methodologies for the large-scale production of this compound. The selection of a particular route will depend on factors such as available equipment, safety infrastructure, cost of raw materials, and desired purity profile.

Synthetic Strategies: A Comparative Overview

Two primary strategies are evaluated for the scale-up synthesis of the target molecule:

-

Michael-Initiated Ring Closure (MIRC) via the Corey-Chaykovsky Reaction: This method offers inherent safety advantages by avoiding the use of energetic diazo compounds.[3][4][5] It involves the reaction of an α,β-unsaturated ester with a sulfur ylide to form the cyclopropane ring.

-

Transition Metal-Catalyzed Cyclopropanation with Ethyl Diazoacetate: This is a highly efficient and well-established method for cyclopropane synthesis.[2] However, the use of ethyl diazoacetate on a large scale necessitates stringent safety protocols due to its potential for explosive decomposition.[6][7] Modern approaches, such as in-situ generation or the use of flow chemistry, can significantly mitigate these risks.[8]

The following sections will provide a detailed exploration of each of these synthetic routes.

Part 1: Michael-Initiated Ring Closure (MIRC) - The Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a powerful tool for the formation of three-membered rings, including cyclopropanes.[4][9] The reaction proceeds via the 1,4-conjugate addition of a sulfur ylide to an α,β-unsaturated carbonyl compound, followed by an intramolecular nucleophilic substitution to close the ring.[5]

Reaction Mechanism

The mechanism involves the initial formation of a sulfur ylide from a sulfonium salt and a strong base. This ylide then acts as a nucleophile, attacking the β-carbon of the Michael acceptor (ethyl 2-(4-fluorophenyl)acrylate). The resulting enolate then undergoes an intramolecular SN2 reaction, displacing the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group to form the cyclopropane ring.

Caption: Mechanism of Transition Metal-Catalyzed Cyclopropanation.

Experimental Protocol: Scale-Up Synthesis via Catalytic Cyclopropanation

Safety First: Ethyl diazoacetate is toxic, potentially explosive, and a suspected carcinogen. [7][10]All manipulations should be carried out in a well-ventilated fume hood behind a blast shield. Personnel must wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves. For scale-up, an in-situ generation of EDA or a continuous flow setup is strongly advised. The following protocol assumes a batch process with extreme caution.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass/Volume |

| 4-Fluorostyrene | 122.14 | 1.0 | 122.1 g |

| Rhodium(II) acetate dimer | 442.1 | 0.001 | 0.44 g |

| Dichloromethane (anhydrous) | 84.93 | - | 1.5 L |

| Ethyl diazoacetate | 114.10 | 1.1 | 125.5 g |

| Celite® | - | - | As needed |

| Hexanes | - | - | For purification |

| Ethyl acetate | 88.11 | - | For purification |

Procedure:

-

Reaction Setup:

-

To a dry, inert-atmosphere, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel, add 4-fluorostyrene (122.1 g, 1.0 mol) and rhodium(II) acetate dimer (0.44 g, 0.001 mol) in anhydrous dichloromethane (1.0 L).

-

Heat the mixture to a gentle reflux.

-

-

Addition of Ethyl Diazoacetate:

-

In the dropping funnel, prepare a solution of ethyl diazoacetate (125.5 g, 1.1 mol) in anhydrous dichloromethane (500 mL).

-

Add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of 4-6 hours. Crucial: The slow addition rate is critical to control the concentration of EDA and the evolution of nitrogen gas, minimizing the risk of an uncontrolled exotherm and potential detonation.

-

Monitor the reaction progress by TLC or GC.

-

-

Work-up and Purification:

-

After the addition is complete, continue to reflux for an additional hour to ensure complete consumption of the diazo compound.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Process Safety and Hazard Analysis

A thorough risk assessment is mandatory before performing any scale-up synthesis. [11]

-

Corey-Chaykovsky Reaction:

-

Hazards: Use of sodium hydride, a flammable solid that reacts violently with water. Generation of flammable hydrogen gas. Use of DMSO at elevated temperatures.

-

Mitigation: Handle sodium hydride in an inert atmosphere. Ensure adequate ventilation and proper quenching procedures. Avoid overheating DMSO.

-

-

Catalytic Cyclopropanation:

-

Hazards: Ethyl diazoacetate is a primary concern due to its thermal instability and potential for explosive decomposition. [6][7]The reaction is exothermic due to the evolution of nitrogen gas.

-

Mitigation: Strict temperature control is essential. Slow, controlled addition of EDA is critical. For larger scales, consider in-situ generation of EDA or utilizing a continuous flow reactor to minimize the amount of hazardous material at any given time. [8]Ensure the reaction is conducted behind a blast shield.

-

Analytical and Quality Control

The purity of this compound is critical for its use in pharmaceutical synthesis. The following analytical techniques are recommended for quality control:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the final product and identify any volatile impurities.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity and quantify any non-volatile impurities. Chiral HPLC can be used to determine the enantiomeric excess if an asymmetric synthesis is performed. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and identify any structural isomers or impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.

Conclusion

This application note has detailed two scalable synthetic routes to this compound. The Corey-Chaykovsky reaction offers a safer alternative by avoiding the use of diazo compounds, making it an attractive option for facilities not equipped to handle highly energetic materials. The transition metal-catalyzed cyclopropanation with ethyl diazoacetate provides a more direct and atom-economical route, but its implementation on a large scale requires stringent safety protocols and specialized equipment, such as flow reactors. The choice between these methods will be dictated by a careful evaluation of safety, cost, and available infrastructure. Both protocols, when executed with the appropriate process controls, are capable of delivering high-quality product suitable for further use in the development of pharmaceutical agents.

References

- Johnson, A. W. (1961). The Johnson–Corey–Chaykovsky reaction. Journal of Organic Chemistry, 26(12), 4975-4981.

- Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

- Sigma-Aldrich. (n.d.).

- Alfa Chemistry. (n.d.). Corey-Chaykovsky Reaction.

- NROChemistry. (n.d.). Corey-Chaykovsky Reactions.

- Clark, J. D., Shah, A. S., & Peterson, J. C. (2002). A safe and practical procedure to prepare ethyl diazoacetate. Organic Process Research & Development, 6(5), 654–657.

- Aggarwal, V. K., & Richardson, J. (2003). The Corey–Chaykovsky reaction: a powerful approach to natural product synthesis.

- Wikipedia. (n.d.).

- Organic Syntheses. (n.d.).

- Capot Chemical. (2015).

- Li, Z., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(35), 22964-22968.

- Moorthy, R., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers.

- Terzidis, M. A., et al. (2025). Michael-initiated ring-closure approach for access to nitrocyclopropanes. Chemistry–A European Journal.

- Organic Syntheses. (n.d.). Procedure for the synthesis of 5-Chloro-3-ethoxycarbonylbenzofuran.

- Moorthy, R., et al. (2024). Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.

- Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers, 11(16), 4560-4589.

- Organic Syntheses. (n.d.).

- Stanford University Environmental Health & Safety. (2023). Scale Up Safety.

- Gutsmiedl, K., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818.

- Heide, M., et al. (2025). Analytical Methods. Analytical Methods.

- Lapidus, A. L., et al. (2010). ChemInform Abstract: Synthesis of Malonic Acid Mononitrile Ethyl Ester (IV)

- Organic Chemistry Tutor. (n.d.).

- Gutsmiedl, K., et al. (2013). Ethyl diazoacetate synthesis in flow. Beilstein Journal of Organic Chemistry, 9, 1813–1818.

- Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434.

- Crosby, O. (2020). malonic ester synthesis. Semantic Scholar.

- LibreTexts. (2020). 21.10: Malonic Ester Synthesis.

- ChemicalBook. (n.d.). ethyl 1-(4-fluorophenylcarbaMoyl)

- Hu, J., et al. (2018). Difluoromethylcarbene for iron-catalyzed cyclopropanation.

- Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)

- Quick Company. (n.d.).

- Ubeda, C., et al. (2012).

- CIPAC. (n.d.). Fenoxaprop-P-ethyl Determination of enantiomeric purity..d.).

Sources

- 1. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl diazoacetate - Wikipedia [en.wikipedia.org]

- 3. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]

- 4. Corey-Chaykovsky Reaction [organic-chemistry.org]

- 5. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Ethyl diazoacetate synthesis in flow - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. capotchem.com [capotchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Fenoxaprop-P-ethyl [484] Determination of enantiomeric purity [cipac.org]

Application Notes & Protocols: The Strategic Use of Ethyl 1-(4-fluorophenyl)cyclopropanecarboxylate in Synthetic Chemistry

Introduction: The Convergence of Strain and Fluorine in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. The "escape from flatland"—a strategic shift towards molecules with greater three-dimensionality—has highlighted the utility of strained ring systems.[1] Among these, the cyclopropane moiety is particularly noteworthy.[2] Its rigid, spatially defined structure serves as a unique conformational constraint, capable of orienting pharmacophoric elements in a precise manner to optimize target binding.[3][4] This small, lipophilic scaffold is increasingly found in approved drugs and clinical candidates, where it acts as a stable bioisostere for larger or more flexible groups.[1][3][5]